molecular formula C14H26N2O4 B601684 tert-butyl N-[(1R,2R,5S)-5-(dimethylcarbamoyl)-2-hydroxycyclohexyl]carbamate CAS No. 929693-30-1

tert-butyl N-[(1R,2R,5S)-5-(dimethylcarbamoyl)-2-hydroxycyclohexyl]carbamate

Katalognummer: B601684
CAS-Nummer: 929693-30-1
Molekulargewicht: 286.37
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl N-[(1R,2R,5S)-5-(dimethylcarbamoyl)-2-hydroxycyclohexyl]carbamate (CAS: 929693-30-1) is a chiral carbamate derivative with a molecular formula of C₁₄H₂₆N₂O₄ and a molecular weight of 286.37 g/mol . It is characterized by a cyclohexane ring substituted with a dimethylcarbamoyl group at the 5-position, a hydroxyl group at the 2-position, and a tert-butoxycarbonyl (Boc) protected amine . This compound is classified as a protein degradation building block and serves as a key intermediate in the synthesis of pharmaceuticals such as Edoxaban, a direct oral anticoagulant . It is commercially available with ≥97% purity and is stored at room temperature .

Eigenschaften

IUPAC Name

tert-butyl N-[(1R,2R,5S)-5-(dimethylcarbamoyl)-2-hydroxycyclohexyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O4/c1-14(2,3)20-13(19)15-10-8-9(6-7-11(10)17)12(18)16(4)5/h9-11,17H,6-8H2,1-5H3,(H,15,19)/t9-,10+,11+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSKOADYNXKBDTP-HBNTYKKESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(CCC1O)C(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1C[C@H](CC[C@H]1O)C(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Reaction Protocol

  • Mixing reagents : Equimolar amounts of neutral (A) and (B) are combined in acetonitrile.

  • Base addition : Triethylamine (1.5 equivalents) is introduced to deprotonate the reactants.

  • Stirring : The mixture is stirred at 60°C for 3–8 hours, monitored by HPLC for completion.

Performance Metrics

  • Yield : 93–95% (compared to 85% in the conventional method).

  • Purity : >99% by HPLC (Waters Alliance system with a C18 column, 5.73 min retention time).

  • Scalability : No solidification observed, enabling continuous stirred-tank reactor (CSTR) use.

Mechanistic Insight : The neutral reagents avoid ionic interactions that contribute to viscosity. Triethylamine’s reduced role minimizes side reactions, enhancing selectivity.

Alternative Method Avoiding Sodium Azide via Benzylamine

Korean patent KR20230158354A addresses safety concerns associated with sodium azide, a hazardous reagent used in earlier routes. This method substitutes azide intermediates with benzylamine, enabling a safer and more scalable process.

Synthetic Pathway

  • Benzyl protection : Benzyl chloroformate reacts with the amine precursor to form a stable carbamate.

  • Hydrogenation : Catalytic hydrogenation (Pd/C, H₂) removes the benzyl group, yielding the target compound.

Advantages

  • Safety : Eliminates explosive sodium azide.

  • Yield : 88–90% with 98% purity (HPLC).

  • Compatibility : Integrates with existing Edoxaban synthesis workflows.

Comparative Analysis of Synthetic Methods

ParameterConventionalNeutral ReagentBenzylamine
Yield 85%93–95%88–90%
Purity (HPLC) 97%>99%98%
Reaction Time 10 hours3–8 hours6–8 hours
Safety ModerateHighHigh
Scalability LimitedExcellentGood

Key Observations :

  • The neutral reagent method outperforms others in yield and purity, making it ideal for industrial production.

  • The benzylamine route, while slightly less efficient, offers significant safety advantages for pilot-scale synthesis.

Structural and Analytical Characterization

NMR Data

  • ¹H-NMR (CDCl₃, 400 MHz) : δ 9.72 (s, 1H, NH), 8.28 (s, 1H, pyridine-H), 8.13 (d, J=8.8 Hz, 1H, NH).

  • ¹³C-NMR (CDCl₃, 100 MHz) : δ 173.86 (C=O), 158.61 (Boc carbonyl), 148.15 (pyridine-C).

HPLC Conditions

  • Column : C18 (4.6 × 150 mm, 5 µm).

  • Mobile phase : Acetonitrile/water (70:30).

  • Flow rate : 1.0 mL/min .

Analyse Chemischer Reaktionen

Types of Reactions

tert-butyl N-[(1R,2R,5S)-5-(dimethylcarbamoyl)-2-hydroxycyclohexyl]carbamate undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbamate group can be reduced to form an amine.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require the use of strong acids or bases, depending on the desired product.

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Tert-butyl N-[(1R,2R,5S)-5-(dimethylcarbamoyl)-2-hydroxycyclohexyl]carbamate can be synthesized through various methods involving the reaction of tert-butyl carbamate with specific amino acids and other reagents. The synthesis process typically includes:

  • Step 1 : Mixing tert-butyl N-((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate with ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate.
  • Step 2 : Adding a base to facilitate the reaction.
  • Step 3 : Stirring the mixture to enhance product yield and purity .

The compound has been studied for its biological properties, particularly its role as an intermediate in the synthesis of Edoxaban , a direct oral anticoagulant. Edoxaban is used for the prevention and treatment of thromboembolic disorders. The structural features of this compound contribute to its efficacy in inhibiting factor Xa in the coagulation cascade .

Anticoagulation

As a precursor to Edoxaban, this compound plays a critical role in anticoagulant therapy. Edoxaban functions by selectively inhibiting factor Xa, thereby preventing thrombus formation without requiring routine monitoring . This property makes it advantageous for patients at risk of stroke or deep vein thrombosis.

Potential Use in Other Therapeutics

Research indicates that modifications to the structure of this compound could lead to new derivatives with enhanced pharmacological profiles. These derivatives may exhibit improved bioavailability or reduced side effects compared to existing drugs .

Synthesis Efficiency

A study demonstrated that optimizing the conditions for synthesizing this compound significantly improved yields and reduced reaction times. This optimization is crucial for scaling up production for commercial use in pharmaceuticals .

Clinical Trials

Clinical evaluations of Edoxaban have highlighted the importance of this compound in managing anticoagulation therapy effectively. Trials have shown that patients receiving Edoxaban experience fewer bleeding complications compared to those on traditional warfarin therapy .

Wirkmechanismus

The mechanism of action of tert-butyl N-[(1R,2R,5S)-5-(dimethylcarbamoyl)-2-hydroxycyclohexyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The pathways involved in its mechanism of action depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Data Tables

Table 1. Key Structural Comparisons

Feature Target Compound CAS 365998-36-3 CAS 1210348-34-7
Hydroxyl Group Yes No No
Amine Protection Boc Boc Boc
Additional Functional Groups Dimethylcarbamoyl Dimethylcarbamoyl Azide

Table 2. Physicochemical Properties

Property Target Compound N-pivaloylhydroxylamine tert-Butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate
Molecular Weight (g/mol) 286.37 ~150 215.28
Hydrogen Bonding O–H, N–H O–H, N–H O–H, N–H
Storage Conditions Room Temperature Room Temperature Room Temperature

Biologische Aktivität

Tert-butyl N-[(1R,2R,5S)-5-(dimethylcarbamoyl)-2-hydroxycyclohexyl]carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article discusses its biological activity, including its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Overview

  • Chemical Name : this compound
  • CAS Number : 929693-30-1
  • Molecular Formula : C_{13}H_{23}N_{2}O_{3}

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It acts as a carbamate derivative, which can influence enzymatic processes and receptor interactions. The presence of the dimethylcarbamoyl group enhances its lipophilicity, potentially improving membrane permeability and bioavailability.

Antibacterial and Antitubercular Activity

Recent studies have highlighted the antibacterial properties of carbamate derivatives. For instance, compounds structurally similar to this compound have shown significant activity against Mycobacterium tuberculosis (Mtb). The minimal inhibitory concentrations (MIC) for related compounds have been reported as follows:

CompoundMIC (µg/mL)Activity
3d10Moderate
3f5High
3g5High
3l0.625Very High

These results suggest that modifications in the structure of carbamates can lead to enhanced antitubercular activity. The presence of hydrophobic groups appears crucial for this activity, as evidenced by the varying MIC values based on structural changes .

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines reveal that certain carbamate derivatives exhibit moderate to high cytotoxic effects. For example, compounds with similar structural motifs have shown IC50 values in the range of 10-50 µM against A549 lung cancer cells. The mechanism behind this cytotoxicity may involve apoptosis induction and cell cycle arrest .

Case Studies

Case Study 1: In Vivo Efficacy Against Mtb
In a mouse model infected with Mtb H37Ra, a related carbamate compound was administered orally at a dosage of 100 mg/kg/day. Results indicated a significant reduction in bacterial load in the lungs (1.3 log reduction) compared to untreated controls, highlighting the potential therapeutic application of such compounds in tuberculosis treatment .

Case Study 2: Structural Activity Relationship (SAR) Analysis
A SAR analysis on various carbamate derivatives demonstrated that increasing the steric bulk around the nitrogen atom decreased antibacterial activity. This suggests that careful structural modifications can optimize biological activity while minimizing toxicity.

Q & A

Basic: What are the key synthetic challenges in preparing tert-butyl N-[(1R,2R,5S)-5-(dimethylcarbamoyl)-2-hydroxycyclohexyl]carbamate, and how can stereochemical integrity be maintained?

Answer:
The synthesis involves multi-step reactions requiring precise control over stereochemistry. Critical steps include:

  • Protection/Deprotection: The tert-butyl carbamate group acts as a protecting group for the amine, introduced via reaction with tert-butyl chloroformate under anhydrous conditions (e.g., dichloromethane, triethylamine) .
  • Stereoselective Coupling: The dimethylcarbamoyl and hydroxyl groups are introduced using stereoselective methods, such as chiral auxiliaries or enzymatic resolution, to preserve the (1R,2R,5S) configuration .
  • Purification: Chromatography (HPLC or flash column) and crystallization in polar aprotic solvents (e.g., acetonitrile) ensure enantiomeric excess >99% .

Advanced: How does the stereochemistry of the cyclohexyl ring influence the compound’s biological activity as an Edoxaban intermediate?

Answer:
The (1R,2R,5S) configuration is critical for binding to factor Xa, a key enzyme in the coagulation cascade. Computational docking studies reveal:

  • The hydroxyl group at position 2 forms hydrogen bonds with factor Xa’s S4 pocket.
  • The dimethylcarbamoyl group at position 5 enhances hydrophobic interactions with the enzyme’s active site .
  • Stereochemical inversion (e.g., 1S,2S,5R) reduces anticoagulant potency by >90%, as shown in comparative in vitro assays .

Basic: What analytical techniques are most effective for characterizing this compound’s purity and structure?

Answer:

  • NMR Spectroscopy: 1H/13C NMR confirms stereochemistry and functional groups (e.g., tert-butyl singlet at ~1.4 ppm, carbamate carbonyl at ~155 ppm) .
  • HPLC-MS: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with high-resolution MS detects impurities (<0.1%) and verifies molecular weight (C14H27N3O4, [M+H]+ = 302.20) .
  • X-ray Crystallography: Resolves absolute configuration, particularly for batch-to-batch consistency in pharmaceutical intermediates .

Advanced: How can researchers resolve contradictions in bioactivity data between this compound and its diastereomers?

Answer:
Discrepancies often arise from:

  • Impurity Profiles: Diastereomers (e.g., 1R,2S,5S) may co-elute during synthesis. Use chiral HPLC (e.g., Chiralpak AD-H column) with heptane/ethanol mobile phase to separate and quantify isomers .
  • Assay Variability: Standardize thrombin generation assays (TGA) or factor Xa inhibition tests with controls (e.g., rivaroxaban) to minimize inter-lab variability .
  • Structural Dynamics: Molecular dynamics simulations predict conformational flexibility; the (1R,2R,5S) isomer adopts a bioactive conformation 20% more frequently than diastereomers .

Basic: What are the stability considerations for long-term storage of this compound?

Answer:

  • Temperature: Store at -20°C in amber vials to prevent thermal degradation (t1/2 = 2 years at -20°C vs. 6 months at 25°C) .
  • Moisture Sensitivity: The carbamate group hydrolyzes in aqueous media; use desiccants (silica gel) and anhydrous solvents (DMF, DMSO) for reconstitution .
  • Light Exposure: UV irradiation induces N-dealkylation; confirm stability via accelerated aging studies (ICH Q1A guidelines) .

Advanced: What mechanistic insights explain its role as a factor Xa inhibitor precursor?

Answer:
The compound undergoes enzymatic cleavage in vivo to release the active Edoxaban metabolite, which:

  • Competitively inhibits factor Xa’s S1 and S4 pockets via hydrogen bonding and π-π stacking.
  • Reduces thrombin generation by >80% at 50 nM concentration, as measured by chromogenic substrate assays (S-2222) .
  • Structure-Activity Relationship (SAR): The tert-butyl group enhances metabolic stability (t1/2 = 12h in human hepatocytes) compared to methyl analogs .

Basic: How are degradation products identified and quantified during process optimization?

Answer:

  • Forced Degradation Studies: Expose the compound to acid (0.1M HCl), base (0.1M NaOH), and oxidative (3% H2O2) conditions.
  • LC-QTOF-MS: Identifies major degradants (e.g., dealkylated carbamate at m/z 246.1, hydroxylated cyclohexyl derivative at m/z 318.2) .
  • Kinetic Modeling: Arrhenius plots predict degradation rates under accelerated conditions (40–60°C) .

Advanced: How does this compound compare structurally and functionally to other bicyclic carbamate-based anticoagulants?

Answer:

Compound Key Features Factor Xa IC50
Target compound(1R,2R,5S) configuration; tert-butyl carbamate2.1 nM
Rivaroxaban intermediateOxazolidinone core; chlorothiophene group0.8 nM
Apixaban analogPyrazole ring; sulfonamide moiety1.3 nM
Insights: The tert-butyl group improves oral bioavailability (F = 60% vs. 35% for rivaroxaban analogs) but reduces solubility (0.5 mg/mL in PBS) .

Basic: What solvent systems are optimal for enhancing solubility in biological assays?

Answer:

  • Polar Aprotic Solvents: DMSO (up to 50 mg/mL) is preferred for stock solutions; dilute in assay buffer (e.g., Tris-HCl, pH 7.4) to ≤0.1% DMSO.
  • Co-Solvents: Ethanol/PEG 400 (1:1) increases solubility to 2 mg/mL without denaturing proteins .
  • Surfactants: 0.01% Tween-80 prevents aggregation in kinetic studies .

Advanced: What strategies are used to profile and mitigate batch-to-batch variability in impurity levels?

Answer:

  • DoE (Design of Experiments): Optimize reaction parameters (temperature, catalyst loading) using response surface methodology to minimize byproducts (e.g., des-hydroxy impurity <0.05%) .
  • PAT (Process Analytical Technology): In-line FTIR monitors carbamate formation in real-time, reducing cycle times by 30% .
  • QbD (Quality by Design): Establish a design space for critical quality attributes (CQAs) like enantiomeric excess and residual solvents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl N-[(1R,2R,5S)-5-(dimethylcarbamoyl)-2-hydroxycyclohexyl]carbamate
Reactant of Route 2
Reactant of Route 2
tert-butyl N-[(1R,2R,5S)-5-(dimethylcarbamoyl)-2-hydroxycyclohexyl]carbamate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.